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hedgehog protein, Drosophila - 149291-21-4

hedgehog protein, Drosophila

Catalog Number: EVT-1519210
CAS Number: 149291-21-4
Molecular Formula: C16H21NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hedgehog protein, specifically in Drosophila melanogaster, is a critical signaling molecule involved in various developmental processes, including cell proliferation, differentiation, and patterning. The Hedgehog signaling pathway plays a significant role in establishing cellular gradients that influence the growth and organization of tissues during embryonic development. This pathway is conserved across many species, highlighting its fundamental importance in biology.

Source

Hedgehog protein was first identified in Drosophila in the early 1990s, with studies demonstrating its role in segment polarity and tissue patterning. The gene encoding Hedgehog was cloned and characterized through genetic analyses, revealing its essential function in developmental processes .

Classification

Hedgehog belongs to a family of signaling proteins that includes Sonic Hedgehog and Indian Hedgehog in vertebrates. It is classified as a morphogen due to its ability to induce different cellular responses depending on its concentration gradient within developing tissues.

Synthesis Analysis

Methods

The synthesis of Hedgehog protein involves several post-translational modifications that are crucial for its activity. Initially synthesized as a precursor protein, Hedgehog undergoes autocatalytic cleavage to produce two polypeptides: the N-terminal domain (Hedgehog-N) and the C-terminal domain (Hedgehog-C). The N-terminal domain is biologically active and responsible for signaling, while the C-terminal domain facilitates the cleavage process itself .

Technical Details

The processing of Hedgehog includes:

  • Cleavage: Catalyzed by the C-terminal domain, which occurs between conserved glycine and cysteine residues.
  • Cholesterol Modification: Following cleavage, a cholesterol moiety is covalently attached to the N-terminal domain, enhancing its membrane association.
  • Palmitoylation: The N-terminal domain is further modified by palmitoylation at its N-terminus, which is essential for its signaling activity and stability .
Molecular Structure Analysis

Structure

The molecular structure of Hedgehog protein reveals a complex arrangement that includes multiple functional domains. The N-terminal region contains motifs essential for binding to heparan sulfate chains, which are important for mediating Hedgehog's distribution and activity in tissues .

Data

Molecular dynamics simulations have shown that the two binding sites on the Hedgehog protein can interact with heparan sulfate chains, facilitating the formation of concentration gradients necessary for effective signaling . The typical molecular weight of Hedgehog protein is approximately 45 kDa .

Chemical Reactions Analysis

Reactions

Hedgehog undergoes several key reactions during its maturation:

  1. Autoproteolytic Cleavage: This reaction generates the active form of the protein from its precursor.
  2. Cholesterol Attachment: This modification occurs via nucleophilic attack by hydroxyl groups from cholesterol on specific residues during cleavage.
  3. Palmitoylation Reaction: This reaction adds a palmitate group to enhance membrane localization and signaling efficacy .

Technical Details

These reactions are facilitated by specific enzymes and cellular conditions that ensure proper processing and functionality of the Hedgehog protein.

Mechanism of Action

Process

Hedgehog signaling operates through a well-defined mechanism:

  1. Binding: Hedgehog binds to its receptor Patched (Ptc), which relieves inhibition on Smoothened (Smo), another key component of the pathway.
  2. Signal Transduction: Activated Smo initiates a cascade that leads to the activation of Gli transcription factors.
  3. Gene Expression: Gli proteins translocate to the nucleus to activate target gene expression, influencing cell fate decisions based on Hedgehog concentration gradients .

Data

Experimental data indicate that variations in Hedgehog levels can lead to distinct developmental outcomes, underscoring its role as a morphogen .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The presence of cholesterol and palmitate enhances stability but requires specific cellular environments for effective functioning.
  • Reactivity: The modified regions (cholesterol and palmitate) play crucial roles in mediating interactions with other proteins and cellular components .
Applications

Scientific Uses

Hedgehog protein has significant applications in developmental biology and medical research:

  • Model Organism Studies: Drosophila melanogaster serves as a model for understanding fundamental processes in development due to the conservation of Hedgehog signaling pathways across species.
  • Cancer Research: Dysregulation of Hedgehog signaling has been implicated in various cancers; thus, it serves as a target for therapeutic interventions.
  • Regenerative Medicine: Understanding Hedgehog pathways may provide insights into tissue regeneration and repair mechanisms.
Introduction to Hedgehog Signaling in *Drosophila*

Historical Discovery and Genetic Characterization of the hedgehog Gene

The hedgehog (hh) gene emerged from landmark genetic screens conducted by Christiane Nüsslein-Volhard and Eric Wieschaus in the late 1970s. Their systematic mutagenesis of Drosophila aimed to identify genes controlling embryonic segmentation. Mutations in hh produced larvae with a striking "lawn of denticles" phenotype—characterized by uniform coverage of spiny cuticular projections instead of the normal segmental polarity pattern—evoking the bristly appearance of a hedgehog [6] [10]. This phenotype implicated hh in defining posterior compartment identity within embryonic segments.

The hh gene was cloned independently by multiple laboratories in 1992 [1] [7]. Molecular characterization revealed it encoded a novel secreted signaling molecule. Subsequent biochemical studies demonstrated that the Hh precursor protein undergoes autoproteolytic processing into two domains:

  • An N-terminal signaling domain (HhN, ~20 kDa)
  • A C-terminal catalytic domain (HhC, ~25 kDa) with sequence similarity to inteins (protein-splicing domains) [1] [7] [9].

The HhC domain mediates an intramolecular cleavage reaction, transferring a cholesterol moiety to the C-terminus of HhN. This lipid modification is essential for proper HhN localization and function [1] [9]. Additionally, Skinny hedgehog (Ski/Rasp), a transmembrane acyltransferase, palmitoylates the N-terminus of HhN, yielding a dually lipidated, membrane-tethered mature ligand [7]. These modifications restrict Hh diffusion, enabling precise spatial control of signaling gradients.

Table 1: Key Mutations and Phenotypes in Hedgehog Pathway Genes

Gene SymbolProtein FunctionMutant Phenotype in DrosophilaDiscovery Citation
hhLigand precursor"Lawn of denticles" embryonic pattern; loss of segment polarity [6] [10]
smoSignal transducerLoss of Hh responsiveness; mimics hh loss [2] [10]
ptcHh receptorEctopic Hh pathway activation; expanded denticle bands [5] [10]
ciTranscription factorLoss of Hh target gene expression; segment polarity defects [5] [10]
ski/raspHh palmitoyltransferaseReduced Hh range and activity [4] [7]

Evolutionary Conservation of Hedgehog Signaling Pathways

Hh signaling exhibits deep evolutionary roots predating metazoans. The defining feature is the Hint (Hedgehog/Intein) domain within the C-terminal autoprocessing region (HhC/Hog domain). Proteins containing Hint domains are widespread across eukaryotes and bacteria [1] [7] [10]. The Hog (Hedgehog-related) gene family, characterized by a C-terminal Hog domain homologous to HhC, is found in diverse protists (e.g., choanoflagellates Monosiga ovata and fungi Glomus mosseae), suggesting an ancient eukaryotic origin [1] [7].

The canonical hh gene family, possessing both the N-terminal Hedge (HhN) signaling domain AND the Hog domain, arose with early metazoans:

  • Sponges: Lack true hh genes but possess Hedgling—a large membrane protein containing isolated Hedge domains fused to cadherin repeats.
  • Cnidaria (e.g., Nematostella vectensis): Possess two hh paralogs with the full HhN-HhC architecture.
  • Bilaterians: Drosophila has a single hh gene, while vertebrates possess multiple paralogs (Sonic, Indian, Desert) resulting from genome duplications [1] [7] [9].

Two competing models explain Hh protein evolution:

  • Fusion Model: The Hedge domain evolved independently in an extracellular protein (like Hedgling) and later fused to a pre-existing Hog-domain protein in the eumetazoan ancestor.
  • Split Model: An ancestral hh gene with linked Hedge and Hog domains underwent a split event in the sponge lineage, separating Hedge into Hedgling [1] [7].

Notably, some lineages experienced gene loss (e.g., Caenorhabditis elegans nematodes lost hh but retained related Hog genes like warthog and groundhog). Similarly, hh-related genes (Lophohog) evolved independently in Lophotrochozoa [1] [7].

Table 2: Evolutionary Distribution of Hedgehog-Related Domains

Organismal GroupHog Domain ProteinsHedge Domain ProteinsCanonical Hh Proteins
BacteriaInteins (Hint module)AbsentAbsent
ProtistsPresent (e.g., M. ovata)AbsentAbsent
FungiSome lineages (e.g., G. mosseae)AbsentAbsent
SpongesPresentPresent (Hedgling)Absent
CnidariaPresentPresentPresent (2 paralogs)
Arthropoda (Drosophila)AbsentPresentPresent (1 gene)
VertebratesAbsentPresentPresent (3 paralogs: SHH, IHH, DHH)

Role of Hedgehog in Metazoan Development and Homeostasis

Hh signaling in Drosophila functions as a short-range morphogen and long-range inducer across developmental stages:

A. Embryonic Patterning:In the embryonic epidermis, hh is expressed in the posterior compartment of each parasegment. Secreted Hh ligand signals to adjacent anterior cells, establishing a concentration gradient. Key target responses include:

  • Activation of wingless (wg) expression in the anterior stripe adjacent to Hh-producing cells.
  • Stabilization of engrailed (en) expression in posterior cells via an autocrine loop [5] [10].This reciprocal signaling (Hh → Wg → En/Hh) creates a stable parasegmental boundary critical for segmental identity and denticle pattern diversity [5] [10].

B. Imaginal Disc Development:In larval wing imaginal discs, hh is expressed in the posterior compartment. Hh diffuses into the anterior compartment, forming a gradient:

  • High Hh: Induces expression of decapentaplegic (dpp), a BMP/TGF-β homolog, near the anterior-posterior (A/P) boundary. Dpp acts as a long-range morphogen patterning the entire wing blade [3] [5].
  • Low Hh: Maintains expression of ptc and other targets in a broader anterior domain [3] [5].Recent studies reveal cytonemes—specialized actin-based cellular protrusions—as essential conduits for Hh transport and gradient formation in the wing disc, ASP, and myoblasts [3]. Remarkably, the same Hh source from the wing disc posterior compartment elicits tissue-specific responses in three distinct neighboring tissues: anterior disc cells, the Air Sac Primordium (ASP), and myoblasts, activating both shared (e.g., ptc) and unique target genes in each [3].

C. Adult Tissue Homeostasis:Beyond development, Hh signaling regulates adult physiology:

  • Ovarian Follicle Stem Cells (FSCs): Hh signaling balances FSC proliferation and autophagy. Constitutive Hh signaling promotes autophagy via a Patched-dependent, Smoothened-independent mechanism, leading to FSC loss and sterility. Insulin signaling counteracts this by suppressing Hh-induced autophagy [4] [8].
  • Glial Proteostasis and Lifespan: Glial Hh signaling in adult Drosophila maintains proteostasis by regulating chaperone expression (e.g., Hsp40, Hsp68). Depletion of glial Hh reduces lifespan and locomotor function and compromises dopaminergic neuron integrity. Conversely, Hh overexpression extends lifespan and improves stress resilience [8].
  • Regenerative Responses: Hh signaling is reactivated upon tissue damage, promoting regenerative cell proliferation and patterning in imaginal tissues and the gut.

Table 3: Key Hedgehog Target Genes and Tissue-Specific Functions in Drosophila

Target GeneRegulated ByExpression DomainBiological Function
wingless (wg)CiActAnterior stripe adjacent to Hh source (embryo, discs)Stabilizes segmental boundaries; induces anterior patterning
decapentaplegic (dpp)CiActNarrow stripe at A/P boundary (wing disc)Long-range morphogen for wing patterning
patched (ptc)CiActBroad anterior domain (discs); ASP; myoblastsHh receptor; feedback inhibitor
roadkill (rdx)CiRep/CiActMultiple tissues (embryo, discs)Component of E3 ubiquitin ligase complex; modulates Ci/Gli processing
ImpL2CiAct + Tissue-specific factors (e.g., Trachealess)Tracheal primordiumEcdysone signaling modulator; tracheal development

The tissue specificity of Hh responses depends critically on collaboration between Ci and lineage-restricted transcription factors. For example, in the embryonic trachea, Hh activation of ImpL2 requires the concurrent activity of the Hh-independent factor Trachealess (Trh) [5]. This combinatorial control allows a single ligand to elicit diverse transcriptional outputs appropriate for each receptive tissue.

The Drosophila Hedgehog pathway exemplifies a conserved molecular toolkit adapted to shape complex biological systems. Its intricate regulation—from ligand biogenesis and gradient formation to context-dependent transcriptional responses—provides fundamental insights into developmental patterning and adult tissue maintenance across metazoans.

Properties

CAS Number

149291-21-4

Product Name

hedgehog protein, Drosophila

Molecular Formula

C16H21NO4

Synonyms

hedgehog protein, Drosophila

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